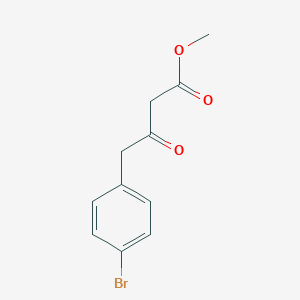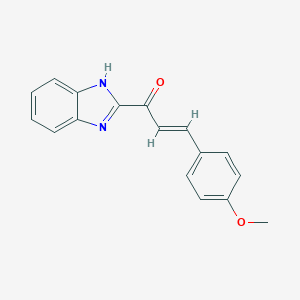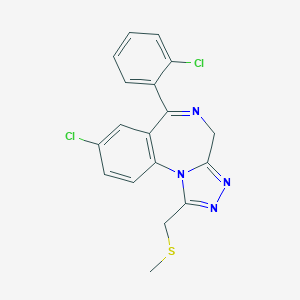
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-, commonly known as CMT-3, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of CMT-3 is not fully understood. However, it has been suggested that CMT-3 exerts its biological effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone. By modulating the activity of GABA receptors, CMT-3 may be able to exert its anti-inflammatory, anticancer, and antimicrobial effects.
Biochemical and physiological effects:
CMT-3 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. CMT-3 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMT-3 in lab experiments is its potent biological activity. CMT-3 has been shown to exhibit potent anti-inflammatory, anticancer, and antimicrobial activity, making it a useful tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using CMT-3 in lab experiments is its potential toxicity. CMT-3 has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CMT-3. One area of research is the development of novel derivatives of CMT-3 with improved pharmacological properties. Another area of research is the identification of the molecular targets of CMT-3, which may help to elucidate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of CMT-3 in human clinical trials.
Synthesemethoden
The synthesis of CMT-3 involves the reaction of 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine with sodium azide and triethyl orthoformate in the presence of acetic acid. This reaction results in the formation of 4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, which is then treated with hydrochloric acid to yield CMT-3.
Wissenschaftliche Forschungsanwendungen
CMT-3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CMT-3 has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
Eigenschaften
CAS-Nummer |
85677-79-8 |
|---|---|
Produktname |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)- |
Molekularformel |
C18H14Cl2N4S |
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
8-chloro-6-(2-chlorophenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14Cl2N4S/c1-25-10-17-23-22-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)24(16)17/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
QNEZWXSZZOHQDA-UHFFFAOYSA-N |
SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Kanonische SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Andere CAS-Nummern |
85677-79-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



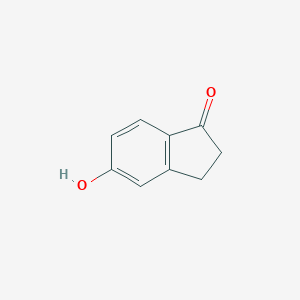
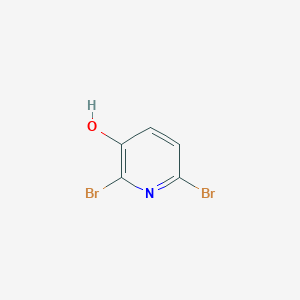

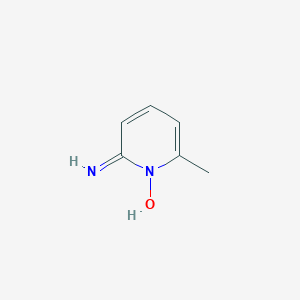
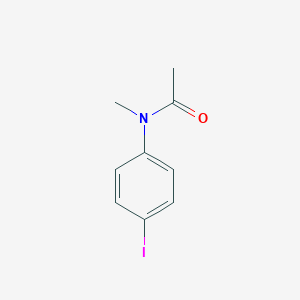
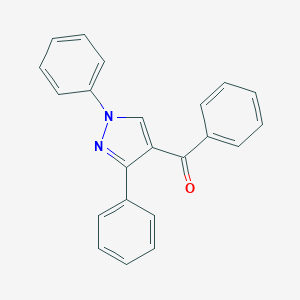
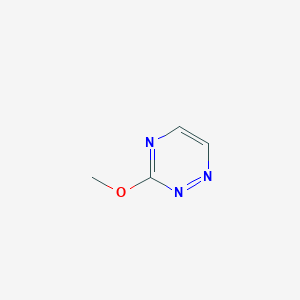
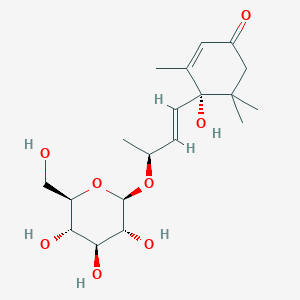
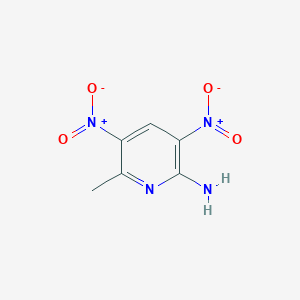
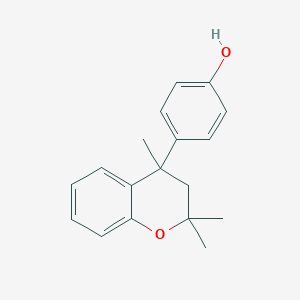
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
